N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can be compared with other similar compounds, such as:
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid cyclohexylidenehydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (2-chloro-benzylidene)hydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C13H14N4O2 |
---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c18-13(17-14-8-9-4-3-7-19-9)12-10-5-1-2-6-11(10)15-16-12/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18)/b14-8+ |
InChI-Schlüssel |
CYXUUKRWLUFZPB-RIYZIHGNSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CO3 |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.